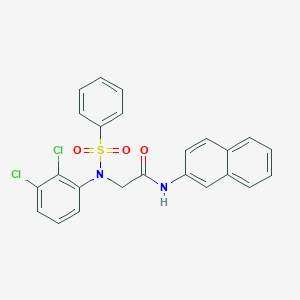![molecular formula C17H15ClN4O B6050711 2-(4-chlorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B6050711.png)
2-(4-chlorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide, commonly known as Clotrimazole, is an antifungal medication used to treat a variety of fungal infections. Clotrimazole belongs to the class of imidazole antifungals and has been extensively used in the field of medicine and research.
作用机制
Clotrimazole acts by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of the cell membrane and ultimately, the death of the fungi. Clotrimazole also inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs.
Biochemical and Physiological Effects:
Clotrimazole has been shown to have minimal toxicity and is generally well-tolerated. However, it can cause skin irritation and allergic reactions in some individuals. In addition, it has been shown to have some endocrine-disrupting effects, including the inhibition of testosterone synthesis.
实验室实验的优点和局限性
Clotrimazole is a widely used antifungal agent and has been extensively studied in vitro and in vivo. It is readily available and relatively inexpensive, making it a cost-effective option for laboratory experiments. However, its effectiveness can vary depending on the type of fungus being studied.
未来方向
There are several potential future directions for the use of Clotrimazole in scientific research. One area of interest is its potential use as an antitumor agent, as it has been shown to inhibit the growth of several cancer cell lines. Another area of interest is its potential use as an antiparasitic agent, particularly in the treatment of malaria. Additionally, further research is needed to better understand the endocrine-disrupting effects of Clotrimazole and its potential impact on human health.
Conclusion:
Clotrimazole is a widely used antifungal medication that has been extensively studied in scientific research. Its mechanism of action involves the inhibition of ergosterol synthesis, leading to the disruption of fungal cell membranes. Clotrimazole has also been studied for its potential antitumor and antiparasitic activities. While it has several advantages as a laboratory reagent, its effectiveness can vary depending on the type of fungus being studied. Further research is needed to explore its potential applications and better understand its impact on human health.
合成方法
Clotrimazole can be synthesized via different methods, including the reaction of 2-chlorophenyl isocyanate with pyridine-3-carboxaldehyde and imidazole in the presence of acetic anhydride. Another method involves the reaction of 2-chlorophenyl isocyanate with 2-(1H-imidazol-1-yl)pyridine in the presence of acetic acid. The final product is obtained by recrystallization from a suitable solvent.
科学研究应用
Clotrimazole has been extensively used in scientific research for its antifungal properties. It has been shown to inhibit the growth of various fungi, including Candida albicans, Aspergillus niger, and Trichophyton rubrum. Clotrimazole has also been studied for its potential antitumor and antiparasitic activities.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-15-5-3-13(4-6-15)10-16(23)21-11-14-2-1-7-20-17(14)22-9-8-19-12-22/h1-9,12H,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAFYKDQXZCVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CN=C2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-benzyl-2-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6050631.png)
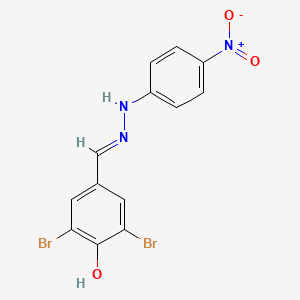
![5-{5-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B6050636.png)
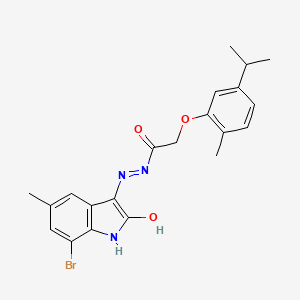
![7-bromo-5-methyl-1H-indole-2,3-dione 3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6050654.png)
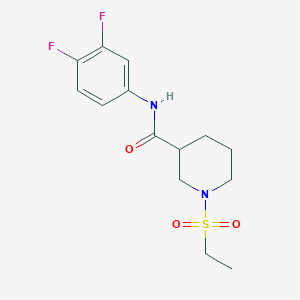
![propyl N-[2-oxo-4-(2-oxo-2-propoxyethoxy)-2H-chromen-3-yl]-N-(phenylsulfonyl)glycinate](/img/structure/B6050659.png)
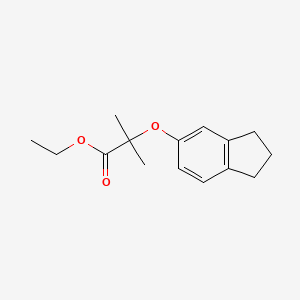
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]pyridine](/img/structure/B6050687.png)
![N-[2-(dimethylamino)ethyl]-4-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6050688.png)

![6-{[4-(cyclopropylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-isopropyl-3(2H)-pyridazinone](/img/structure/B6050690.png)

